![molecular formula C12H9F3N2O B1443881 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1339721-29-7](/img/structure/B1443881.png)
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, often referred to as BTPT, is an organofluorine compound that has recently been gaining attention in the scientific community due to its unique properties. BTPT is a highly lipophilic and thermally stable compound that has potential applications in a variety of fields, including medicinal chemistry, material science, and biotechnology.
Scientific Research Applications
Chemical Inhibitors and Drug Interactions
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one belongs to a class of compounds that have been studied for their potential in inhibiting specific cytochrome P450 (CYP) isoforms, which play a crucial role in the metabolism of drugs. Inhibitors of these enzymes are essential for understanding drug-drug interactions and predicting potential adverse effects when multiple drugs are coadministered. Studies have focused on the selectivity and potency of such inhibitors, highlighting their significance in pharmacokinetic research and drug development (Khojasteh et al., 2011).
Antioxidant Properties
Research on chromones, which share a structural similarity with the benzyl-pyrazolyl-trifluoroethanone framework, has pointed out their notable antioxidant properties. These compounds neutralize reactive oxygen species, potentially offering protection against cellular damage and diseases. The presence of certain functional groups, like the double bond and carbonyl group, is crucial for their radical scavenging activity. This property is significant for developing therapies targeting oxidative stress-related pathologies (Yadav et al., 2014).
Anti-inflammatory and Antibacterial Agents
Compounds with the trifluoromethylpyrazole moiety, similar in structure to 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, have been extensively studied for their anti-inflammatory and antibacterial activities. The position of the trifluoromethyl group significantly influences their activity profile, making them subjects of interest for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).
NMR Spectroscopy and Quantum Chemistry
The complex stereochemical structures of organophosphorus azoles, including pyrazoles, have been elucidated using advanced techniques such as multinuclear NMR spectroscopy combined with quantum chemistry. This research underscores the utility of 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one and similar compounds in studying the coordination chemistry of organophosphorus compounds, contributing to a deeper understanding of their chemical properties and potential applications (Larina, 2023).
properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)10-6-16-17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJLTKCQANWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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